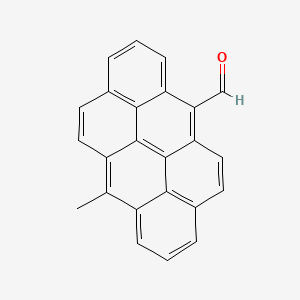
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused benzene rings. It is a member of the dibenzochrysene family, which is characterized by its high molecular weight and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain the necessary reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- involves its interaction with various molecular targets. These interactions can lead to changes in cellular processes and pathways. For example, the compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(def,mno)chrysene: A parent compound with a similar structure but lacking the carboxaldehyde and methyl groups.
Dibenzo(cd,jk)pyrene: Another PAH with a different arrangement of fused benzene rings.
Anthanthrene: A related compound with a similar molecular framework.
Uniqueness
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
63040-58-4 |
|---|---|
Fórmula molecular |
C24H14O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
22-methylhexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene-12-carbaldehyde |
InChI |
InChI=1S/C24H14O/c1-13-16-6-2-4-14-9-11-19-20(12-25)18-7-3-5-15-8-10-17(13)23(22(15)18)24(19)21(14)16/h2-12H,1H3 |
Clave InChI |
GPTXUWVDFMQENI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C4C2=C5C(=C(C4=CC=C3)C=O)C=CC6=C5C1=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

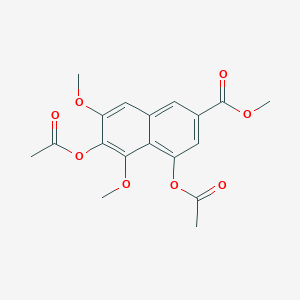

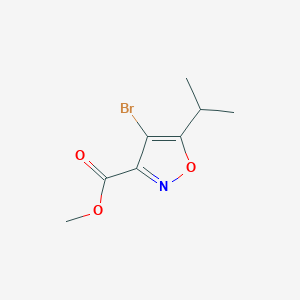
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
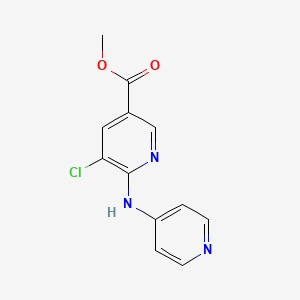
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
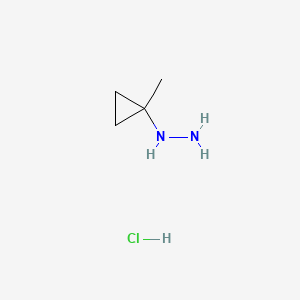
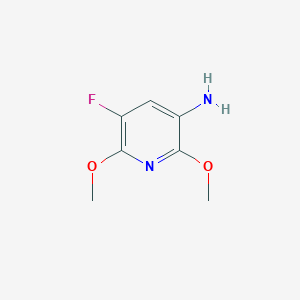
![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)
